molecular formula C20H14FN3O2S B3398908 (E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021263-10-4

(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No. B3398908
CAS RN: 1021263-10-4
M. Wt: 379.4 g/mol
InChI Key: VCAPTMJKRUPSFJ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate, also known as CFI-400945, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. This molecule has been shown to inhibit the activity of a protein called polo-like kinase 4 (PLK4), which is involved in the regulation of cell division and proliferation.

Mechanism of Action

(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate inhibits the activity of PLK4 by binding to its ATP-binding site, thereby preventing its phosphorylation and activation. PLK4 inhibition leads to defects in centrosome duplication, resulting in abnormal spindle formation and cell cycle arrest.
Biochemical and Physiological Effects:
(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit tumor growth in animal models of breast and ovarian cancer. In addition, (E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is its specificity for PLK4, which minimizes off-target effects. However, its potency and selectivity may vary depending on the cell type and experimental conditions. In addition, the synthesis of (E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate is complex and requires specialized equipment and expertise.

Future Directions

Further research is needed to optimize the synthesis of (E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate and to evaluate its safety and efficacy in clinical trials. In addition, the potential of (E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate as a combination therapy with other anticancer agents should be explored. Finally, the role of PLK4 inhibition in other diseases, such as neurodegenerative disorders and viral infections, should be investigated.

Scientific Research Applications

(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate has been extensively studied for its potential therapeutic applications in cancer treatment. PLK4 is a key regulator of centrosome duplication, a process that is essential for proper cell division. Overexpression of PLK4 has been observed in various types of cancer, including breast, ovarian, and prostate cancer. Inhibition of PLK4 activity by (E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells.

properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c1-26-20(25)14-4-8-17(9-5-14)23-11-15(10-22)19-24-18(12-27-19)13-2-6-16(21)7-3-13/h2-9,11-12,23H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAPTMJKRUPSFJ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 4-((2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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